(Z)-4-benzyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
This compound belongs to the benzo[d]thiazole class, characterized by a thiazole ring fused to a benzene moiety. Its structure includes a sulfamoyl group at the 6-position, a benzyl group at the 4-position, and a propargyl (prop-2-yn-1-yl) substituent at the 3-position.
Properties
IUPAC Name |
4-benzyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3S2/c1-2-14-27-21-13-12-20(32(25,29)30)16-22(21)31-24(27)26-23(28)19-10-8-18(9-11-19)15-17-6-4-3-5-7-17/h1,3-13,16H,14-15H2,(H2,25,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNCPBZADDGIPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-benzyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, featuring a thiazole ring and a sulfamoyl group, suggests various mechanisms of action that merit detailed investigation.
Chemical Structure
The chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease processes. The sulfamoyl group is known for its role in inhibiting carbonic anhydrase, which is implicated in various pathological conditions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds, indicating that benzothiazole derivatives often exhibit significant activity against a range of pathogens. For instance, compounds similar to (Z)-4-benzyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 7.81 to 250 µg/mL .
Anticancer Activity
Research has also highlighted the potential anticancer properties of benzothiazole derivatives. A study demonstrated that certain derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting that (Z)-4-benzyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide may similarly inhibit tumor growth through apoptosis induction or cell cycle arrest mechanisms.
Case Studies
- Antimicrobial Efficacy : A comparative study involving several thiazole derivatives revealed that those with sulfamoyl groups had enhanced antimicrobial activity against resistant strains of Escherichia coli and Staphylococcus aureus. The study emphasized the structural importance of the thiazole and sulfamoyl moieties in enhancing bioactivity .
- Cytotoxicity Assays : In vitro assays conducted on various human cancer cell lines (e.g., MCF-7 for breast cancer) showed that compounds similar to (Z)-4-benzyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide resulted in significant reductions in cell viability, indicating potential for development as an anticancer agent.
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on compounds sharing core structural motifs, such as the benzo[d]thiazole or thiadiazole scaffolds, benzamide groups, or sulfonamide/sulfamoyl substituents. Key differences in substituents, physicochemical properties, and synthetic approaches are highlighted.
Structural Analogues from Literature
2.1.1 Core Scaffold and Substituent Variations
- Target Compound : Features a benzo[d]thiazole core with 6-sulfamoyl, 4-benzyl, and 3-propargyl groups.
- Compound 6 () : N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide.
- Compound 8a () : N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide.
- Compound 4g (): N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide. Substitutes sulfamoyl with a dimethylamino-acryloyl group, enhancing electron-withdrawing effects .
2.1.2 Sulfamoyl-Containing Analogues
- Compound: A benzo[d]thiazole derivative with 6-carbamoyl and 3-hydroxypropoxy groups. Shares the sulfamoyl-like carbamoyl group but lacks the propargyl and benzyl substituents.
Physicochemical Properties
Key Observations :
- Propargyl groups (in the target compound) may enhance reactivity for click chemistry modifications, unlike the dimethylamino or pyridine groups in analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
